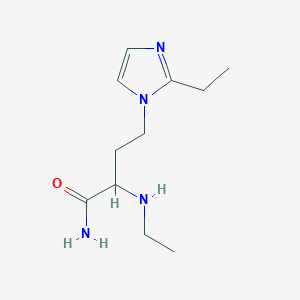

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound featuring an imidazole core substituted with an ethyl group at position 2 and a butanamide side chain modified with an ethylamino group at position 2. The molecular formula is C₁₁H₂₀N₄O, yielding a molecular weight of 224.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Alkylation: The imidazole ring is then alkylated using ethyl halides to introduce the ethyl group at the 2-position.

Amidation: The resulting compound undergoes amidation with butanoyl chloride to form the butanamide chain.

Introduction of the Ethylamino Group: Finally, the ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the butanamide chain, resulting in the formation of amines or alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the ethylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

To contextualize 4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, three structurally related compounds are analyzed:

Structural Analogs and Key Differences

4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine (CAS 1340245-95-5)

- Molecular Formula : C₉H₁₇N₃

- Molecular Weight : 167.25 g/mol

- Key Features :

- Ethyl substitution at position 1 of the imidazole ring.

- Butan-2-amine side chain (primary amine) instead of an amide.

- Implications :

- The primary amine may exhibit higher basicity, influencing protonation states under physiological conditions .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Molecular Formula: C₂₃H₂₉N₃O₃ (inferred from synthesis in ). Key Features:

- Benzimidazole core (vs. imidazole in the target compound).

- Ester and benzyl-hydroxyethylamino substituents. Implications:

- The ester group increases lipophilicity, favoring membrane permeability.

- The hydroxyethylamino group introduces additional hydrogen-bonding capacity, though the benzimidazole core may alter target selectivity .

Hypothetical Analog: 4-(2-Ethyl-1H-imidazol-1-yl)-2-aminobutanamide Key Features:

- Replaces the ethylamino group with a primary amine. Implications:

- Reduced steric hindrance may enhance binding to flat hydrophobic pockets in enzymes.

- Higher polarity due to the primary amine could improve aqueous solubility.

Comparative Data Table

| Property | Target Compound | 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine | Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate |

|---|---|---|---|

| Core Structure | Imidazole | Imidazole | Benzimidazole |

| Substituents | 2-Ethyl, 2-(ethylamino)butanamide | 1-Ethyl, butan-2-amine | 1-Methyl, benzyl-hydroxyethylamino, ester |

| Molecular Formula | C₁₁H₂₀N₄O | C₉H₁₇N₃ | C₂₃H₂₉N₃O₃ |

| Molecular Weight (g/mol) | 224.31 | 167.25 | 395.50 |

| Key Functional Groups | Amide, ethylamino, imidazole | Amine, imidazole | Ester, benzyl, hydroxyethylamino, benzimidazole |

| Polarity | High (amide and ethylamino) | Moderate (amine) | Low (ester dominates) |

| Theoretical Solubility | High in polar solvents | Moderate in polar solvents | Low in water, high in organic solvents |

Research Findings and Implications

- Structural Activity Relationships (SAR): The amide group in the target compound likely enhances stability and hydrogen-bonding interactions compared to the primary amine in CAS 1340245-95-5, making it more suitable for targeting polar enzyme active sites . Ethyl vs. Imidazole vs. Benzimidazole: The smaller imidazole core in the target compound may reduce off-target effects compared to bulkier benzimidazole derivatives .

Synthetic Challenges :

- The target compound’s amide group requires careful protection-deprotection strategies during synthesis, unlike the simpler amine in CAS 1340245-95-4.

Biological Activity

4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, also known by its CAS number 1340113-77-0, is a compound with significant biological activity. Its unique structure, characterized by a combination of an imidazole ring and an ethylamino group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H20N4O

- Molar Mass : 224.31 g/mol

- Structural Characteristics : The compound features a butanamide backbone with an ethyl substituent on the imidazole ring, which may influence its solubility and interaction with biological systems .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

- Enzyme Inhibition : There is evidence indicating that it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders.

Antidepressant Activity

Research has indicated that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

Studies have shown that imidazole derivatives can provide neuroprotection against oxidative stress. This property may be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of various imidazole derivatives, including this compound. The compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages over a two-week period .

Study 2: Neuroprotection in Oxidative Stress Models

Another investigation assessed the neuroprotective effects of this compound using cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative markers compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Use purification techniques like column chromatography (as described for structurally similar imidazole derivatives in and ) to isolate high-purity product. Kinetic studies and isotopic labeling (e.g., using deuterated reagents) can elucidate reaction pathways .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Combine NMR spectroscopy (1H/13C) to resolve the imidazole and ethylamino groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination. For example, provides bond angle data via DFT calculations (B3LYP/SDD method), which can validate experimental structural models . IR spectroscopy can further confirm functional groups like amide bonds .

Q. How should researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Focus on enzyme inhibition assays (e.g., histidine-decarboxylase or cytochrome P450) due to the imidazole ring’s resemblance to histidine residues . Use in vitro cell viability assays (e.g., MTT for anticancer potential) and compare results to structurally related compounds (e.g., 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid in ). Include positive controls (e.g., known imidazole-based inhibitors) and replicate experiments to assess reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies with analogs (e.g., halogen-substituted or alkyl-chain variants) to isolate structural determinants of activity . Use molecular docking simulations to predict binding affinities against target proteins (e.g., histamine receptors) and validate with mutagenesis assays. ’s DFT-derived bond angles can refine docking models . Address pharmacokinetic variability via metabolic stability assays (e.g., liver microsomes) .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer : Apply density functional theory (DFT) (e.g., B3LYP/SDD basis set) to calculate electronic properties (HOMO-LUMO gaps, partial charges) and predict reactivity . Combine with molecular dynamics (MD) simulations to study conformational flexibility in aqueous or lipid environments. Use tools like AutoDock Vina for docking studies, referencing crystallographic data from similar imidazole derivatives ( ) .

Q. How can researchers investigate the compound’s reaction mechanisms and catalytic behavior?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., using deuterated ethylamino groups). Apply in situ spectroscopic methods (e.g., FTIR or Raman) to monitor intermediate formation. For catalytic applications (e.g., polymer synthesis), use reaction path search algorithms (quantum chemical calculations + information science) as described in to predict feasible pathways . Validate with experimental kinetics (e.g., stopped-flow techniques) .

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-(ethylamino)-4-(2-ethylimidazol-1-yl)butanamide |

InChI |

InChI=1S/C11H20N4O/c1-3-10-14-6-8-15(10)7-5-9(11(12)16)13-4-2/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |

InChI Key |

PBRSWBKSSQPTNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CCC(C(=O)N)NCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.